molecular formula C12H17NO3 B13141441 Ethyl2-(2-isopropoxypyridin-3-yl)acetate

Ethyl2-(2-isopropoxypyridin-3-yl)acetate

Cat. No.: B13141441
M. Wt: 223.27 g/mol
InChI Key: YZGGEXHLSLIGKQ-UHFFFAOYSA-N
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Description

Ethyl2-(2-isopropoxypyridin-3-yl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyridine ring substituted with an isopropoxy group and an ethyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(2-isopropoxypyridin-3-yl)acetate typically involves the esterification of 2-(2-isopropoxypyridin-3-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(2-isopropoxypyridin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-(2-isopropoxypyridin-3-yl)acetic acid.

    Reduction: 2-(2-isopropoxypyridin-3-yl)ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl2-(2-isopropoxypyridin-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which Ethyl2-(2-isopropoxypyridin-3-yl)acetate exerts its effects depends on its interaction with specific molecular targets. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl2-(2-isopropoxypyridin-3-yl)acetate can be compared with other esters and pyridine derivatives:

    Ethyl 2-(pyridin-3-yl)acetate: Similar structure but lacks the isopropoxy group, which may affect its reactivity and applications.

    Ethyl 2-(2-oxopyrrolidin-1-yl)acetate: Another ester with different substituents, leading to different chemical properties and uses.

    Ethyl acetoacetate: A widely used ester in organic synthesis, but with a different functional group arrangement.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-(2-propan-2-yloxypyridin-3-yl)acetate

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)8-10-6-5-7-13-12(10)16-9(2)3/h5-7,9H,4,8H2,1-3H3

InChI Key

YZGGEXHLSLIGKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)OC(C)C

Origin of Product

United States

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